4-methoxy-N-(4-nitrophenyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(4-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzenesulfonamide moiety
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
This inhibition prevents the production of essential nucleotides, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
Based on the general action of sulfonamides, it can be inferred that this compound may interfere with the folic acid synthesis pathway in bacteria, leading to the inhibition of bacterial growth and replication .
Result of Action
Based on the general action of sulfonamides, it can be inferred that this compound may inhibit bacterial growth and replication by interfering with the synthesis of essential nucleotides .
Biochemical Analysis
Biochemical Properties
4-methoxy-N-(4-nitrophenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as an inhibitor of kynurenine hydroxylase, an enzyme involved in the kynurenine pathway . This interaction is crucial as it can modulate the levels of kynurenic acid, a neuroprotective agent, thereby influencing neurological functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in models of brain ischemia, this compound has demonstrated neuroprotective effects by reducing neuronal loss and infarct volumes . These effects are mediated through its interaction with the kynurenine pathway, highlighting its potential in treating neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of kynurenine hydroxylase, thereby reducing the production of neurotoxic metabolites and increasing the levels of neuroprotective kynurenic acid . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In in vitro and in vivo studies, it has been observed that the compound maintains its neuroprotective effects for a significant duration, with repeated administration enhancing its benefits . Long-term studies are required to fully understand its stability and potential degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly the kynurenine pathway. It interacts with enzymes such as kynurenine hydroxylase, influencing the levels of various metabolites . This interaction can alter metabolic flux and the levels of neuroprotective and neurotoxic metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, thereby modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-(4-nitrophenyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-carboxy-N-(4-nitrophenyl)benzenesulfonamide.
Scientific Research Applications
4-methoxy-N-(4-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-nitrophenyl)benzenesulfonamide
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- 4-methoxy-N-(1-naphthyl)benzenesulfonamide
Uniqueness
4-methoxy-N-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-methoxy-N-(4-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-12-6-8-13(9-7-12)21(18,19)14-10-2-4-11(5-3-10)15(16)17/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOGDFMIKZNWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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